REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Br:20]Br.[OH:22][C:23]1[CH:32]=[CH:31][C:30]2[C:25](=[CH:26][C:27](O)=[CH:28][CH:29]=2)[CH:24]=1>CC#N>[Br:20][C:27]1[CH:26]=[C:25]2[C:30]([CH:31]=[CH:32][C:23]([OH:22])=[CH:24]2)=[CH:29][CH:28]=1
|
Name
|
|
Quantity
|
89.7 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
17.6 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
OC1=CC2=CC(=CC=C2C=C1)O
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
WASH
|
Details
|
rinse
|
Type
|
TEMPERATURE
|
Details
|
The resulting yellow tan mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 3 hours
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
Acetonitrile was distilled off
|
Type
|
CUSTOM
|
Details
|
resulting in a grayish white solid
|
Type
|
TEMPERATURE
|
Details
|
The solid was heated to 280° C. over 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
giving a black liquid
|
Type
|
TEMPERATURE
|
Details
|
The liquid was heated to 310° C. over 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
the temperature was maintained at 310° C. for an additional 15 minutes until gas evolution
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
The black mixture was cooled to room temperature
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=CC(=CC2=C1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |